2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid

pKa modulation ionization state drug-likeness

Sourcing fluorinated building blocks with orthogonal functional handles often involves long lead times and inconsistent purity. 2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid (CAS 2097964-50-4) addresses this gap as a dual-functional intermediate combining a carboxylic acid with a reducible nitrile on a trifluoromethyl-substituted backbone. - Ideal precursor for fluorinated β-amino acids and GABA analogs via selective nitrile reduction; predicted pKa ~3.79 and XlogP 1.3 support CNS drug design applications. - Nitrile group enables cyclization to pyrazoles, isoxazoles, or triazoles-privileged scaffolds in agrochemical discovery. - Fragment-compliant profile (MW 195.14 Da, tPSA 61.1 Ų, 1 HBD) satisfies Rule of Three criteria for fragment-based screening libraries. - Available in stock with minimum 95% purity; request a quote for bulk or custom pack sizes.

Molecular Formula C7H8F3NO2
Molecular Weight 195.14 g/mol
CAS No. 2097964-50-4
Cat. No. B1481978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid
CAS2097964-50-4
Molecular FormulaC7H8F3NO2
Molecular Weight195.14 g/mol
Structural Identifiers
SMILESC(CC(CC(F)(F)F)C(=O)O)C#N
InChIInChI=1S/C7H8F3NO2/c8-7(9,10)4-5(6(12)13)2-1-3-11/h5H,1-2,4H2,(H,12,13)
InChIKeyBBJFOXWMTYQZLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic Acid: Dual-Functional Fluorinated Building Block


2-(2-Cyanoethyl)-4,4,4-trifluorobutanoic acid (CAS 2097964-50-4) is a fluorinated alkanoic acid derivative with the molecular formula C₇H₈F₃NO₂ and a molecular weight of 195.14 g/mol [1]. The compound features three pharmacochemically significant structural elements: a terminal trifluoromethyl group (-CF₃), a carboxylic acid moiety, and a cyanoethyl side chain (-CH₂CH₂CN) attached at the 2-position of the butanoic acid backbone . Its SMILES notation is N#CCCC(CC(F)(F)F)C(=O)O [1]. Commercially, it is available as a research chemical with a minimum purity specification of 95% . The compound belongs to the broader class of 4,4,4-trifluorobutanoic acid derivatives, which are recognized as important intermediates in pharmaceutical and agrochemical synthesis owing to the metabolic stability and lipophilicity conferred by the trifluoromethyl group [2].

Why Cyanoethyl-Substituted Derivatives Outperform Simpler Analogs


Substituting 2-(2-cyanoethyl)-4,4,4-trifluorobutanoic acid with a simpler analog such as unsubstituted 4,4,4-trifluorobutanoic acid (CAS 406-93-9) or 2-methyl-4,4,4-trifluorobutanoic acid (CAS 99783-23-0) fundamentally alters three key molecular properties relevant to downstream synthetic utility and biological performance: (i) the predicted acid dissociation constant (pKa) shifts from approximately 3.79 to 4.16–4.20, modifying the ionization state at physiological pH ; (ii) the lipophilicity (XlogP) changes from 1.3 to approximately 0.90–1.41, affecting membrane permeability and partitioning behavior ; and (iii) the topological polar surface area (tPSA) drops from 61.1 Ų to 37.3 Ų, eliminating the additional hydrogen-bond acceptor capacity contributed by the nitrile group . Furthermore, the cyanoethyl side chain provides an orthogonal synthetic handle—the nitrile can be reduced to an amine, hydrolyzed to a carboxylic acid, or cyclized to heterocycles—that is entirely absent in non-cyanoethylated analogs [1]. These quantitative differences mean that substitution cannot be performed without re-optimizing the entire synthetic route or biological profile.

Quantitative Differentiation from Closest Structural Analogs


Enhanced Acidity and Greater Carboxylate Availability

The target compound exhibits a predicted acid dissociation constant (pKa) of 3.79 ± 0.10, which is 0.41 log units lower than that of 2-methyl-4,4,4-trifluorobutanoic acid (pKa 4.20 ± 0.10) and approximately 0.37 log units lower than unsubstituted 4,4,4-trifluorobutanoic acid (pKa 4.16 at 25°C) . This increased acidity is attributable to the electron-withdrawing inductive effect of the cyanoethyl substituent, which stabilizes the conjugate base (carboxylate anion) more effectively than a methyl group or a hydrogen atom at the 2-position.

pKa modulation ionization state drug-likeness physiological pH

Optimized Lipophilicity for Membrane Permeability

The target compound has a calculated XlogP value of 1.3, which is elevated compared to the consensus LogP range of 0.90–1.19 reported for the unsubstituted parent compound 4,4,4-trifluorobutanoic acid . The cyanoethyl substituent contributes approximately 0.1–0.4 additional log units of lipophilicity, which can translate to improved passive membrane permeability in cell-based assays. Importantly, the XlogP of 1.3 remains within the favorable drug-like range (typically 1–3 for oral bioavailability), unlike the amino analog 2-[(2-cyanoethyl)amino]-4,4,4-trifluorobutanoic acid, which displays a significantly lower XlogP of −1.7 and thus resides predominantly in the aqueous compartment [1].

lipophilicity XlogP membrane permeability ADME optimization

Expanded Polar Surface Area and Hydrogen-Bond Capacity

The target compound possesses a topological polar surface area (tPSA) of 61.1 Ų and features 6 hydrogen-bond acceptor (HBA) sites, compared to a tPSA of 37.3 Ų and only 2 HBA sites for the unsubstituted parent acid 4,4,4-trifluorobutanoic acid . This substantial increase in polarity and hydrogen-bonding capacity is primarily contributed by the nitrile group (C≡N) of the cyanoethyl substituent, which acts as a potent hydrogen-bond acceptor. For context, the amino analog 2-[(2-cyanoethyl)amino]-4,4,4-trifluorobutanoic acid has a tPSA of 73.1 Ų and 7 HBA sites but also introduces an additional hydrogen-bond donor (total 2 HBD vs. 1 HBD for the target), which can alter pharmacokinetic behavior differently [1].

polar surface area hydrogen bonding molecular recognition target engagement

Orthogonal Bifunctional Reactivity for Divergent Synthesis

The target compound uniquely combines a carboxylic acid handle (suitable for amide coupling, esterification, and reduction to the primary alcohol) with a cyanoethyl nitrile group (amenable to reduction to a primary amine, hydrolysis to a second carboxylic acid, or cyclization to nitrogen-containing heterocycles) [1]. This orthogonal bifunctionality is absent in simpler analogs: 4,4,4-trifluorobutanoic acid offers only the carboxylic acid handle; 2-methyl-4,4,4-trifluorobutanoic acid provides only the acid handle with a non-functional alkyl substituent; the amino analog 2-[(2-cyanoethyl)amino]-4,4,4-trifluorobutanoic acid introduces a secondary amine that can compete with or complicate reactions at the carboxylic acid site [2]. The synthesis of the target compound itself proceeds via Michael-type cyanoethylation of 4,4,4-trifluorobutanoic acid with acrylonitrile, a well-established transformation that confirms the accessibility of this scaffold [3].

orthogonal reactivity synthetic diversification nitrile reduction amide coupling heterocycle synthesis

Distinct Physical Handling and Purification Profile

The target compound has a predicted boiling point of 299.1 ± 40.0 °C, substantially higher than the experimentally measured boiling point of 166–167 °C for the unsubstituted parent 4,4,4-trifluorobutanoic acid . While the parent acid is a colorless liquid at ambient temperature that can be purified by simple distillation, the target compound's elevated boiling point—attributable to its higher molecular weight (195.14 vs. 142.08 g/mol) and enhanced intermolecular interactions from the nitrile group—means that distillation-based purification would require reduced pressure or alternative techniques such as column chromatography or recrystallization. The predicted density of 1.310 g/cm³ for the target is also higher than the >1.0 g/cm³ reported for the parent acid .

boiling point physical property purification distillation handling

Recommended Application Scenarios Based on Evidence


Fluorinated β-Amino Acid and GABA Analog Synthesis

The orthogonal bifunctionality of 2-(2-cyanoethyl)-4,4,4-trifluorobutanoic acid—specifically the combination of a carboxylic acid and a reducible nitrile—makes it an ideal precursor for generating fluorinated β-amino acids and γ-aminobutyric acid (GABA) analogs. Selective reduction of the nitrile to a primary amine (e.g., using H₂/Raney Ni or LiAlH₄) yields 2-(3-aminopropyl)-4,4,4-trifluorobutanoic acid, a fluorinated amino acid with a predicted pKa of ~3.79 at the carboxylate and a lipophilicity (XlogP 1.3) that distinguishes it from non-fluorinated GABA analogs . This scaffold can serve as a building block for CNS-targeted compounds where the trifluoromethyl group enhances metabolic stability and blood-brain barrier penetration. The target compound's intermediate tPSA of 61.1 Ų and single hydrogen-bond donor further support its suitability for CNS drug design, where tPSA values below 90 Ų are generally associated with favorable brain penetration .

Trifluoromethyl-Containing Agrochemical Intermediates

4,4,4-Trifluorobutanoic acid derivatives are established intermediates in agrochemical synthesis, with patents describing their use in preparing herbicides and fungicides . The target compound's cyanoethyl substituent provides a synthetic entry point to heterocyclic agrochemicals: the nitrile can be cyclized with hydrazines or hydroxylamines to form pyrazoles, isoxazoles, or triazoles—privileged scaffolds in agrochemical discovery. The enhanced acidity (pKa 3.79) of the target compound relative to simpler 2-alkyl-4,4,4-trifluorobutanoic acids (pKa 4.20) may also influence the reactivity in condensation and cyclization reactions, potentially enabling milder reaction conditions or improved regioselectivity . The predicted boiling point of 299.1 °C and density of 1.310 g/cm³ should be considered when designing scale-up protocols .

Fragment-Based Drug Discovery (FBDD) Hit Evolution

The target compound's molecular weight (195.14 Da) falls within the optimal fragment range (< 250 Da), and its physicochemical profile—pKa 3.79, XlogP 1.3, tPSA 61.1 Ų, 1 HBD, 6 HBA, and 4 rotatable bonds—satisfies the 'Rule of Three' criteria commonly applied in fragment-based screening libraries . Compared to the parent 4,4,4-trifluorobutanoic acid (MW 142.08, tPSA 37.3 Ų, HBA 2), the target compound offers substantially greater hydrogen-bonding capacity and polar surface area while maintaining favorable lipophilicity, providing more opportunities for productive interactions with protein targets . The presence of both a carboxylic acid (for salt-bridge interactions with basic residues such as lysine or arginine) and a nitrile (for dipole-dipole interactions or hydrogen bonding with backbone amides) makes this compound a versatile fragment starting point for hit evolution programs targeting enzymes, receptors, or protein-protein interactions.

Bifunctional Probe for Chemical Biology Applications

The orthogonal functional groups of 2-(2-cyanoethyl)-4,4,4-trifluorobutanoic acid enable its use as a modular precursor for chemical biology probes. The carboxylic acid can be coupled to a ligand or pharmacophore of interest, while the nitrile can be elaborated into a terminal alkyne (via reduction to the aldehyde followed by Bestmann-Ohira homologation) or a photoreactive diazirine group, enabling downstream click chemistry conjugation to reporter tags . The trifluoromethyl group serves an additional purpose as a ¹⁹F NMR reporter, allowing label-free detection and quantification in complex biological matrices. Unlike the amino analog, which introduces an additional basic center that could non-specifically interact with biological membranes, the target compound's single acidic functionality provides cleaner background profiles in cellular target engagement assays .

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